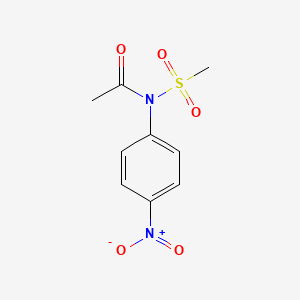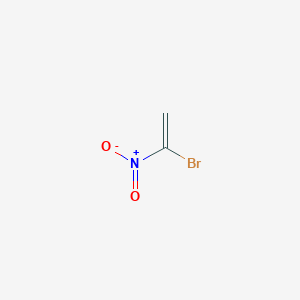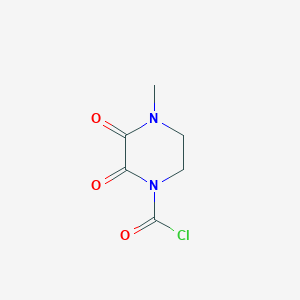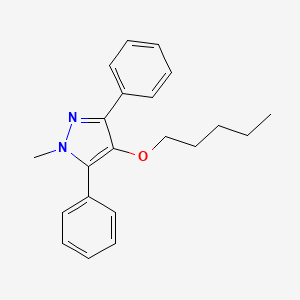
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is an organic compound that features both a methanesulfonyl group and a nitrophenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base, followed by acetylation. The general reaction scheme is as follows:
-
Step 1: Formation of N-(4-nitrophenyl)methanesulfonamide
Reactants: 4-nitroaniline, methanesulfonyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature
Reaction: [ \text{4-nitroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{N-(4-nitrophenyl)methanesulfonamide} ]
-
Step 2: Acetylation
Reactants: N-(4-nitrophenyl)methanesulfonamide, acetic anhydride
Conditions: Solvent (e.g., pyridine), room temperature
Reaction: [ \text{N-(4-nitrophenyl)methanesulfonamide} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Major Products Formed
Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Methanesulfonic acid, 4-nitroaniline, acetic acid
Wissenschaftliche Forschungsanwendungen
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the methanesulfonyl group can participate in covalent bonding with nucleophilic sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro group, resulting in different chemical properties.
N-(4-Nitrophenyl)acetamide: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
61068-35-7 |
|---|---|
Molekularformel |
C9H10N2O5S |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O5S/c1-7(12)10(17(2,15)16)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3 |
InChI-Schlüssel |
QCLULPNTNYAYFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)


![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)

![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
